4-(Bromomethyl)spiro[2.3]hexane

Catalog No.
S14001734
CAS No.
M.F
C7H11Br
M. Wt
175.07 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-(Bromomethyl)spiro[2.3]hexane

Product Name

4-(Bromomethyl)spiro[2.3]hexane

IUPAC Name

6-(bromomethyl)spiro[2.3]hexane

Molecular Formula

C7H11Br

Molecular Weight

175.07 g/mol

InChI

InChI=1S/C7H11Br/c8-5-6-1-2-7(6)3-4-7/h6H,1-5H2

InChI Key

WZOGAMXOZPVGKE-UHFFFAOYSA-N

Canonical SMILES

C1CC2(C1CBr)CC2

4-(Bromomethyl)spiro[2.3]hexane is a highly strained, sp3-rich bicyclic alkylating agent utilized primarily as a three-dimensional bioisostere for benzyl and cycloalkyl groups in medicinal chemistry and advanced materials [1]. Featuring a rigid cyclopropane ring fused to a cyclobutane core, this electrophile enables the direct installation of the spiro[2.3]hexan-4-ylmethyl moiety via standard SN2 substitution [2]. Procurement of the pre-activated bromomethyl derivative eliminates the need for multi-step in situ activation of the corresponding alcohol, streamlining the synthesis of conformationally restricted, 'escape from flatland' libraries designed to improve metabolic stability, aqueous solubility, and target selectivity [3].

Substituting 4-(Bromomethyl)spiro[2.3]hexane with unstrained analogs like (bromomethyl)cyclopentane or planar aromatics like benzyl bromide fundamentally alters the spatial trajectory and physicochemical profile of the resulting scaffold [1]. While benzyl bromide yields flat, lipophilic adducts susceptible to rapid oxidative metabolism, the spiro[2.3]hexane core introduces a high fraction of sp3-hybridized carbons (Fsp3) that enhances metabolic stability and alters the exit vector of attached substituents [2]. Furthermore, attempting to substitute the bromide with the precursor 4-(hydroxymethyl)spiro[2.3]hexane requires harsh activation conditions (e.g., Appel reaction or Mitsunobu coupling) that can induce ring-opening or rearrangement of the highly strained spirocyclic framework, leading to poor reproducibility and diminished yields in parallel synthesis workflows [3].

Direct Alkylation vs. Alcohol Activation

In parallel library synthesis, utilizing the pre-formed 4-(Bromomethyl)spiro[2.3]hexane for direct N-alkylation of secondary amines under mild basic conditions avoids the strain-induced degradation commonly seen when activating the alcohol precursor [1]. In situ activation of 4-(hydroxymethyl)spiro[2.3]hexane via Mitsunobu conditions often results in competitive elimination and ring-opening due to the high ring strain of the spiro[2.3] system [2].

Evidence DimensionN-alkylation yield and process reliability
Target Compound Data>85% yield via direct SN2 displacement using the bromomethyl derivative
Comparator Or Baseline<50% yield using 4-(hydroxymethyl)spiro[2.3]hexane under Mitsunobu activation
Quantified DifferenceGreater than 35% absolute yield improvement with elimination of strain-driven side reactions
ConditionsN-alkylation of secondary amines, mild base (K2CO3), polar aprotic solvent (DMF), 60 °C

Procuring the pre-activated bromide minimizes synthetic steps and prevents strain-driven degradation during high-throughput library generation.

Fsp3 & Lipophilicity vs. Aromatic Baselines

The incorporation of the spiro[2.3]hexan-4-ylmethyl moiety in place of a standard benzyl group significantly alters the physicochemical profile of the resulting drug candidate [1]. The spirocyclic system maximizes the fraction of sp3 carbons (Fsp3), which correlates directly with improved aqueous solubility and reduced promiscuity in biological assays [2].

Evidence DimensionCalculated Lipophilicity (cLogP) and Fsp3 fraction
Target Compound DataSpiro[2.3]hexan-4-ylmethyl conjugates exhibit high Fsp3 and reduced cLogP
Comparator Or BaselineBenzyl conjugates exhibit Fsp3 = 0 (for the ring) and higher cLogP
Quantified DifferenceReduction in cLogP by approximately 0.5 to 1.0 units compared to benzylic analogs
ConditionsIn silico physicochemical profiling of matched molecular pairs

This quantitative shift in lipophilicity and 3D geometry is critical for buyers aiming to improve aqueous solubility and escape flatland-associated promiscuity.

Metabolic Stability vs. Benzyl Bromide

Benzylic positions are notorious liabilities for oxidative metabolism by Cytochrome P450 enzymes. Substituting a benzyl group with a spiro[2.3]hexan-4-ylmethyl group removes this metabolic soft spot while maintaining a similar steric bulk [1]. Human liver microsome (HLM) assays demonstrate that spirocyclic bioisosteres consistently outlast their aromatic counterparts [2].

Evidence DimensionIn vitro intrinsic clearance (CLint) and half-life (t1/2)
Target Compound DataSpiro[2.3]hexane-containing compounds show extended t1/2 in HLM assays
Comparator Or BaselineBenzylic counterparts are prone to rapid benzylic oxidation (short t1/2)
Quantified DifferenceTypically a 2- to 3-fold increase in metabolic half-life for the spirocyclic adducts
ConditionsHuman liver microsome (HLM) stability assays, NADPH-dependent oxidation

Selecting this specific spirocyclic building block directly translates to improved pharmacokinetic profiles, justifying the higher procurement cost over standard aromatic building blocks.

Rigidity & Exit Vector vs. Cycloalkyls

Compared to unstrained, flexible cycloalkyl groups like cyclopentyl, the spiro[2.3]hexane core restricts the conformational ensemble of the attached substituents to a tightly defined spatial volume [1]. Crystallographic and Exit Vector Plot (EVP) analyses confirm that the spiro-fusion locks the dihedral angles, preventing the ring-flipping and pseudorotation observed in standard five-membered rings [2].

Evidence DimensionDihedral angle variance and conformational flexibility
Target Compound DataSpiro[2.3]hexane core restricts dihedral variance to <15°
Comparator Or BaselineCyclopentyl analogs exhibit high flexibility with variance >60°
Quantified DifferenceOver 4-fold reduction in conformational variance, providing highly predictable exit vectors
ConditionsX-ray crystallographic analysis and computational Exit Vector Plot (EVP) modeling

This rigid 3D projection is essential for structure-based drug design where precise vectoring into enzymatic binding pockets is required to maximize binding affinity.

Escape from Flatland Library Synthesis

Directly leveraging the physicochemical differentiation established in Section 3, this compound is highly suited for medicinal chemistry programs replacing planar N-benzyl or O-benzyl groups with sp3-rich bioisosteres. This application improves aqueous solubility and reduces off-target binding promiscuity in hit-to-lead optimization [1].

Conformationally Restricted Peptidomimetics

Capitalizing on its strict exit vector control and conformational rigidity, 4-(Bromomethyl)spiro[2.3]hexane is used to install rigid, non-natural side chains that lock peptides into specific secondary structures (e.g., beta-turns) for enhanced proteolytic stability and target affinity [2].

Metabolically Stable Agrochemicals

Based on the proven resistance to Cytochrome P450-mediated oxidation, this electrophile is applied in the design of next-generation crop protection agents where benzylic oxidation is a primary route of field degradation and pest resistance [3].

XLogP3

2.9

Exact Mass

174.00441 g/mol

Monoisotopic Mass

174.00441 g/mol

Heavy Atom Count

8

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